2-(2-Octoxyethoxy)ethanol

Übersicht

Beschreibung

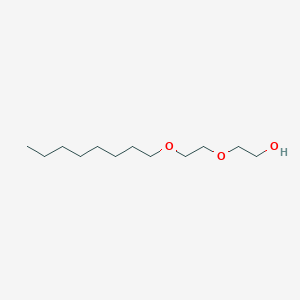

2-(2-Octoxyethoxy)ethanol is an organic compound with the molecular formula C₁₂H₂₆O₃. It is a colorless liquid commonly used as a solvent in various commercial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it versatile in industrial and laboratory settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Octoxyethoxy)ethanol is typically synthesized through the ethoxylation of octanol. The process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, usually potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure of 1-2 atmospheres. The reaction can be represented as follows:

[ \text{C}8\text{H}{17}\text{OH} + 2\text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where octanol and ethylene oxide are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is obtained with high purity through fractional distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Octoxyethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Esterification: Carboxylic acids, Acid anhydrides, Sulfuric acid (H₂SO₄)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Aldehydes, Carboxylic acids

Esterification: Esters

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

Solvent in Chemical Processes

2-(2-Octoxyethoxy)ethanol serves as an effective solvent in numerous chemical reactions and formulations. Its properties allow for the dissolution of various organic compounds, making it invaluable in:

- Paints and Coatings : Used as a solvent in industrial coatings, lacquers, and varnishes due to its ability to enhance the flow and leveling of paint .

- Cleaning Products : Incorporated into formulations for household and industrial cleaners, where it acts as a degreaser and surfactant .

Biological Studies

Research has utilized this compound in biological studies due to its relatively low toxicity compared to other solvents. It has been investigated for:

- Toxicological Assessments : Studies have shown that exposure to DEGBE can lead to mild irritation but generally exhibits low acute toxicity levels in inhalation studies . Long-term studies indicate that it does not significantly damage health through repeated exposure .

- Pharmacological Applications : Its role as a solvent facilitates the formulation of pharmaceuticals, enhancing drug solubility and stability .

Environmental Research

The compound's behavior in environmental contexts is critical for assessing its impact on ecosystems. Research has focused on:

- Biodegradability : Studies indicate that this compound is biodegradable, thus reducing potential environmental hazards associated with its use .

- Contaminant Transport : It has been studied for its role in transporting contaminants within soil and water systems, providing insights into environmental remediation strategies .

Data Tables

| Industry | Application |

|---|---|

| Coatings | Solvent for paints, varnishes |

| Cleaning | Ingredient in household and industrial cleaners |

| Pharmaceuticals | Solvent for drug formulation |

| Environmental Science | Study of biodegradability and contaminant transport |

Case Study 1: Toxicological Profile Assessment

A comprehensive assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the human health impacts of DEGBE. The study revealed that while slight skin irritation was noted, no significant systemic effects were observed at typical exposure levels . This assessment supports the safe use of DEGBE in consumer products.

Case Study 2: Environmental Impact Study

Research published in the European Commission's health risk assessment highlighted the biodegradability of DEGBE. The study found that DEGBE degrades effectively in aquatic environments, suggesting minimal long-term impact on ecosystems when used responsibly . This finding is crucial for industries aiming to reduce their environmental footprint.

Wirkmechanismus

The mechanism of action of 2-(2-Octoxyethoxy)ethanol primarily involves its solvent properties. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The compound can disrupt hydrogen bonding and van der Waals forces, leading to the solubilization of compounds that are otherwise insoluble in water or other solvents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Ethoxyethoxy)ethanol: Similar in structure but with a shorter alkyl chain.

Diethylene Glycol Monooctyl Ether: Another glycol ether with similar solvent properties.

Uniqueness

2-(2-Octoxyethoxy)ethanol is unique due to its longer alkyl chain, which enhances its ability to dissolve non-polar substances compared to shorter-chain glycol ethers. This makes it particularly useful in applications requiring the solubilization of hydrophobic compounds .

Biologische Aktivität

2-(2-Octoxyethoxy)ethanol, a member of the glycol ether family, is primarily used as a solvent and in various industrial applications. This compound has garnered attention for its potential biological activity, particularly regarding its effects on human health and environmental interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₂H₂₆O₃

- Molecular Weight : 218.34 g/mol

- CAS Number : 112-34-5

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, metabolic pathways, and effects on human health. The compound is known to exhibit both beneficial uses in industrial applications and potential adverse health effects upon exposure.

Toxicological Profile

- Acute Exposure : Acute exposure to this compound can lead to eye and respiratory irritation. Studies have shown that symptoms may include headaches, nausea, and skin irritation upon prolonged contact .

- Metabolism : Upon exposure, this compound is metabolized primarily in the liver, with metabolites excreted through urine. The major metabolic pathway involves conversion to 2-butoxyacetic acid (BAA), which has been linked to hemolytic effects in animal studies .

- Chronic Exposure : Chronic exposure studies indicate that while there are no significant reproductive or teratogenic effects observed in animals, high doses can lead to liver and kidney damage .

Case Study 1: Occupational Exposure

A study involving workers in industries using this compound revealed instances of respiratory issues and skin irritation. Monitoring of air quality indicated that exposure levels were often above recommended limits, leading to regulatory scrutiny and the implementation of safety measures .

Case Study 2: Environmental Impact

Research assessing the environmental persistence of this compound demonstrated its ability to bioaccumulate in aquatic organisms. This raises concerns about its long-term ecological effects, particularly in water bodies receiving effluents from industrial processes .

Data Tables

Eigenschaften

IUPAC Name |

2-(2-octoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSYZZUVPRGESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369087 | |

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-37-8 | |

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.